2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide
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Overview
Description
2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with chlorine and fluorine, a cyano group, and a cyclopropyl moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step often involves the reaction of 2-chloro-4-fluorophenol with an appropriate base (e.g., sodium hydride) to form the phenoxide ion, which then reacts with a suitable alkylating agent to introduce the acetamide group.
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Introduction of the Cyano Group: : The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent such as sodium cyanide or potassium cyanide.
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Cyclopropylation: : The cyclopropyl group is typically introduced through a cyclopropanation reaction, which can be achieved using reagents like diazomethane or cyclopropylcarbinol in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group allows for various substitution reactions, including nucleophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.
Reduction Products: Primary amines from the reduction of the cyano group.
Substitution Products: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical investigations.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it valuable for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets. The cyano group and the cyclopropyl moiety are key functional groups that can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy group allows for binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-4-fluorophenoxy)acetamide: Lacks the cyano and cyclopropyl groups, making it less versatile in biological applications.
N-(1-cyano-1-cyclopropylethyl)acetamide: Lacks the phenoxy group, reducing its potential for chemical modifications.
2-(4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar but lacks the chlorine atom, which can affect its reactivity and biological activity.
Uniqueness
2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for a wide range of scientific and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(1-cyano-1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(8-17,9-2-3-9)18-13(19)7-20-12-5-4-10(16)6-11(12)15/h4-6,9H,2-3,7H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVWWIBAWMSZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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